N-Ethyl-3-nitrophthalimide
Description
N-Ethyl-3-nitrophthalimide (CAS No. 2778-84-9) is a nitro-substituted phthalimide derivative characterized by an ethyl group attached to the nitrogen atom and a nitro group at the 3-position of the isoindole-1,3-dione core. It is synthesized via ethylation of 3-nitrophthalimide using iodoethane, yielding a compound with a melting point of 102°–103°C . This compound serves as a key intermediate in organic synthesis, particularly in the production of amino-functionalized derivatives. For instance, catalytic hydrogenation of this compound yields 3-amino-N-ethylphthalimide (melting point: 134°–136°C), a precursor for dyes and polymers .
Key physicochemical properties include:
Properties
IUPAC Name |
2-ethyl-4-nitroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-2-11-9(13)6-4-3-5-7(12(15)16)8(6)10(11)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJQZKXNQMOMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288942 | |
| Record name | N-Ethyl-3-nitrophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2778-84-9 | |
| Record name | 2778-84-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Ethyl-3-nitrophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-nitrophthalimide typically involves the condensation of phthalic anhydride with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves heating phthalic anhydride and ethylamine in glacial acetic acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-3-nitrophthalimide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed:
Reduction: N-Ethyl-3-aminophthalimide.
Substitution: Various N-substituted derivatives.
Cyclization: Polycyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: N-Ethyl-3-nitrophthalimide is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for versatile chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays .
Medicine: Its derivatives have shown promise as anti-inflammatory and anticancer agents .
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-Ethyl-3-nitrophthalimide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activities or the disruption of cellular processes. The ethyl group provides additional stability and modulates the compound’s reactivity .
Comparison with Similar Compounds
3-Nitrophthalimide (CAS No. 603-62-3)
The parent compound lacks the ethyl group, leading to distinct differences:
- Physical Properties: Melting Point: Not explicitly reported in the evidence, but derivatives like its potassium salt exhibit altered solubility (LogP = 1.33) . Applications: Primarily used as a precursor for N-substituted derivatives (e.g., N-Ethyl-3-nitrophthalimide) .
N-Ethyl-4-nitrophthalimide
Differences include:
3-Chloro-N-phenyl-phthalimide (CAS No. N/A)
This compound features a chloro substituent and a phenyl group instead of nitro and ethyl groups:
Potassium Salts (e.g., 3-Nitrophthalimide, Potassium Salt)
- Solubility : The ionic nature of potassium salts increases water solubility (LogP = 1.33 vs. 4.01 for this compound) .
- Reactivity : Enhanced solubility facilitates use in aqueous-phase reactions, contrasting with the organic-phase utility of this compound .
Comparative Data Table
N/R = Not reported in provided evidence.
Key Research Findings
- Synthetic Utility: this compound’s ethyl group improves solubility in organic solvents, facilitating its use in hydrogenation to amino derivatives .
- Positional Isomerism: Nitro group position (3 vs.
- Industrial Relevance: Derivatives like 3-amino-N-ethylphthalimide are critical for azo dyes, highlighting the compound’s role in specialty chemical manufacturing .
Biological Activity
N-Ethyl-3-nitrophthalimide (C₁₀H₈N₂O₄) is an organic compound characterized by its nitro group attached to a phthalimide structure. This compound has garnered attention in various fields, particularly in biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.
1. Antimicrobial Activity
Studies indicate that this compound exhibits significant antifungal and antibacterial properties. Research conducted by Ganesh et al. demonstrated that this compound effectively inhibits the growth of various microbial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
| Microbial Strain | Activity Observed |
|---|---|
| Escherichia coli | Inhibition |
| Staphylococcus aureus | Inhibition |
| Candida albicans | Inhibition |
2. Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Derivatives of this compound have shown promise in reducing inflammation markers in vitro. For instance, its derivatives were tested for their ability to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
3. Anticancer Potential
Recent studies have explored the anticancer activity of this compound and its derivatives. The nitro group plays a critical role in enhancing the cytotoxic effects against cancer cell lines. Research has shown that these compounds can induce apoptosis in various cancer cell types by triggering oxidative stress pathways .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of this compound, researchers treated cultures of E. coli and S. aureus with varying concentrations of the compound. The results indicated a dose-dependent inhibition of bacterial growth, with significant reductions observed at concentrations above 50 µg/mL.
Case Study 2: Cytotoxicity Against Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a significant decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
